Octyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Octyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyrimidine core with various substituents, makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale synthesis, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Octyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Octyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is explored for its use in corrosion inhibitors and as a component in material sciences.
Mechanism of Action
The mechanism of action of Octyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RNA-dependent RNA polymerase (RdRp) in dengue virus, thereby preventing viral replication . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing viral proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Octyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Octyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ethoxyphenyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H32N4O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
octyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H32N4O3/c1-4-6-7-8-9-12-15-30-22(28)20-17(3)26-23-24-16-25-27(23)21(20)18-13-10-11-14-19(18)29-5-2/h10-11,13-14,16,21H,4-9,12,15H2,1-3H3,(H,24,25,26) |
InChI Key |
PMYIXURBXSNRTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OCC)C |
Origin of Product |
United States |
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